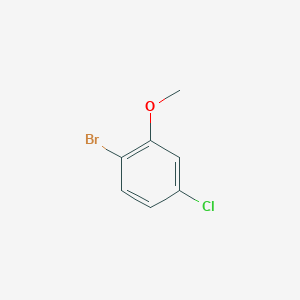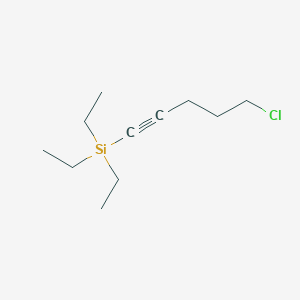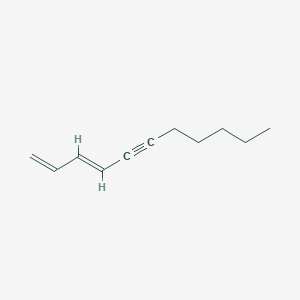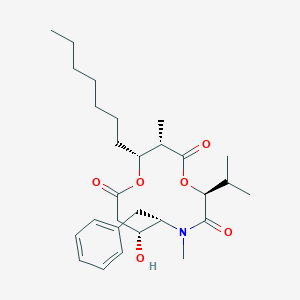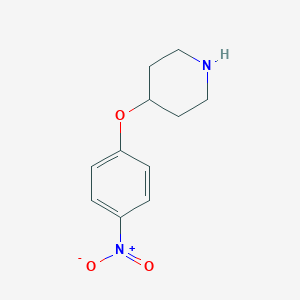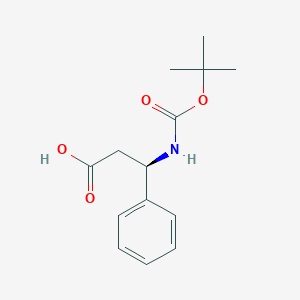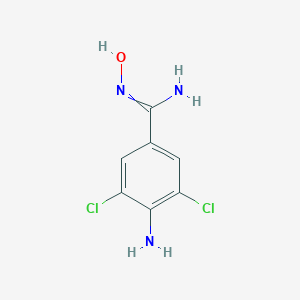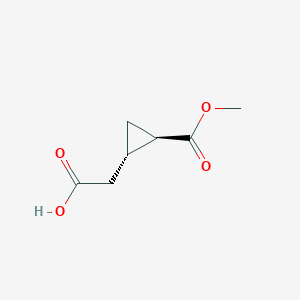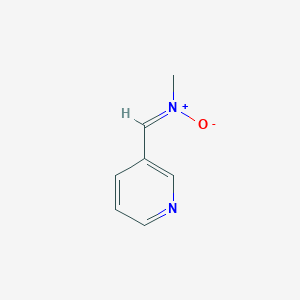
N-methyl-1-pyridin-3-ylmethanimine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-pyridin-3-ylmethanimine oxide (abbreviated as MPO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPO is a highly reactive and versatile compound that can be synthesized using various methods.
Wirkmechanismus
N-methyl-1-pyridin-3-ylmethanimine oxide exerts its effects through the generation of ROS, which can cause oxidative damage to cellular components, including DNA, proteins, and lipids. N-methyl-1-pyridin-3-ylmethanimine oxide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-methyl-1-pyridin-3-ylmethanimine oxide has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, the modulation of cellular signaling pathways, and the activation of the immune system. N-methyl-1-pyridin-3-ylmethanimine oxide has also been shown to have anti-inflammatory effects, which may be due to its ability to scavenge ROS.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-1-pyridin-3-ylmethanimine oxide in lab experiments is its high reactivity and selectivity, which makes it a useful tool for studying oxidative stress and cellular signaling pathways. However, N-methyl-1-pyridin-3-ylmethanimine oxide is also highly toxic and requires careful handling to avoid exposure to researchers.
Zukünftige Richtungen
There are several future directions for research on N-methyl-1-pyridin-3-ylmethanimine oxide, including the development of new synthesis methods, the identification of new applications for N-methyl-1-pyridin-3-ylmethanimine oxide in scientific research, and the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanism of action of N-methyl-1-pyridin-3-ylmethanimine oxide and its effects on cellular signaling pathways.
Synthesemethoden
N-methyl-1-pyridin-3-ylmethanimine oxide can be synthesized using various methods, including the reaction of 3-amino-pyridine with formaldehyde and dimethylamine, or the reaction of 3-chloropyridine with dimethylamine followed by oxidation. The synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide is a complex process that requires careful handling and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-pyridin-3-ylmethanimine oxide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells, as well as a catalyst for the oxidation of alcohols. N-methyl-1-pyridin-3-ylmethanimine oxide has also been studied for its potential as an anti-tumor agent, due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
182487-42-9 |
|---|---|
Molekularformel |
C7H8N2O |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
N-methyl-1-pyridin-3-ylmethanimine oxide |
InChI |
InChI=1S/C7H8N2O/c1-9(10)6-7-3-2-4-8-5-7/h2-6H,1H3/b9-6- |
InChI-Schlüssel |
VNHLGMCLKIECOD-TWGQIWQCSA-N |
Isomerische SMILES |
C/[N+](=C/C1=CN=CC=C1)/[O-] |
SMILES |
C[N+](=CC1=CN=CC=C1)[O-] |
Kanonische SMILES |
C[N+](=CC1=CN=CC=C1)[O-] |
Synonyme |
Methanamine, N-(3-pyridinylmethylene)-, N-oxide, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)
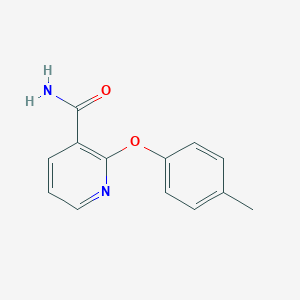
![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)
![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)
